![molecular formula B2O2 B14273966 2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane CAS No. 130434-35-4](/img/structure/B14273966.png)
2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2,4-Dioxa-1,3-diborabicyclo[110]butane is a unique organoboron compound characterized by its bicyclic structure containing two oxygen atoms and two boron atoms
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane typically involves the reaction of a suitable precursor with boron-containing reagents under controlled conditions. One common method involves the cyclization of a diol with a boron halide, such as boron trichloride, in the presence of a base. The reaction is usually carried out in an inert atmosphere to prevent the oxidation of the boron atoms.
Industrial Production Methods
While the industrial production of this compound is not extensively documented, it is likely that similar synthetic routes are scaled up using continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and stringent quality control measures would be essential to produce this compound on an industrial scale.
化学反应分析
Types of Reactions
2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane can undergo various chemical reactions, including:
Oxidation: The boron atoms in the compound can be oxidized to form boronic acids or borates.
Reduction: Reduction reactions can convert the boron atoms to borohydrides.
Substitution: The compound can participate in nucleophilic substitution reactions where the boron atoms are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.
Substitution: Nucleophiles like amines, alcohols, or thiols can be used under mild conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield boronic acids, while reduction can produce borohydrides. Substitution reactions can result in the formation of various organoboron compounds.
科学研究应用
2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of more complex boron-containing compounds. Its unique structure makes it a valuable building block in organic synthesis.
Biology: The compound’s boron atoms can interact with biological molecules, making it useful in the development of boron-based drugs and diagnostic agents.
Medicine: Research is ongoing into its potential use in boron neutron capture therapy (BNCT) for cancer treatment.
Industry: It can be used in the production of advanced materials, such as boron-containing polymers and ceramics.
作用机制
The mechanism by which 2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane exerts its effects involves the interaction of its boron atoms with various molecular targets. Boron atoms can form stable complexes with hydroxyl groups, amines, and other nucleophiles, facilitating the formation of new chemical bonds. This reactivity is exploited in both synthetic chemistry and biological applications.
相似化合物的比较
Similar Compounds
2,4-Dioxa-1,3-diazabicyclo[1.1.0]butane: Contains nitrogen atoms instead of boron, leading to different reactivity and applications.
2,4-Dioxabicyclo[1.1.0]butane: Lacks boron atoms, making it less reactive in certain types of chemical reactions.
Uniqueness
2,4-Dioxa-1,3-diborabicyclo[1.1.0]butane is unique due to its boron atoms, which impart distinct chemical properties and reactivity. This makes it particularly valuable in the synthesis of boron-containing compounds and in applications where boron’s unique properties are advantageous, such as in BNCT.
属性
CAS 编号 |
130434-35-4 |
|---|---|
分子式 |
B2O2 |
分子量 |
53.63 g/mol |
IUPAC 名称 |
2,4-dioxa-1,3-diborabicyclo[1.1.0]butane |
InChI |
InChI=1S/B2O2/c3-1-2(3)4-1 |
InChI 键 |
XVYXIQOBQOVKGO-UHFFFAOYSA-N |
规范 SMILES |
B12B(O1)O2 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。




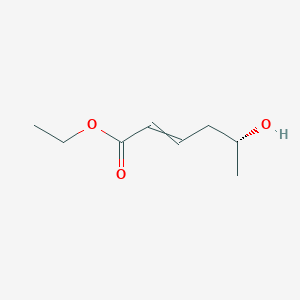
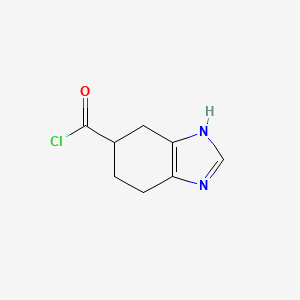

![(2R,3R,4S,5R)-2-[6-amino-2-(3-methoxyprop-1-ynyl)purin-9-yl]-5-(hydroxymethyl)oxolane-3,4-diol](/img/structure/B14273911.png)
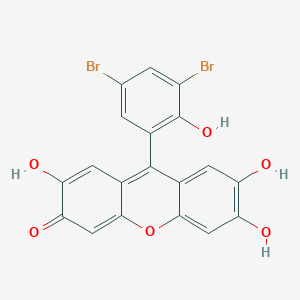
![3-[3-(Trimethylsilyl)propoxy]benzene-1,2-dicarbonitrile](/img/structure/B14273914.png)
![N~1~-{2-[(E)-(4-Methylpentan-2-ylidene)amino]ethyl}ethane-1,2-diamine](/img/structure/B14273922.png)
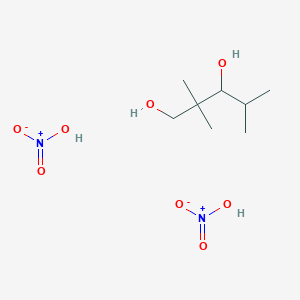
![Bicyclo[2.2.1]hept-2-ene, 5,5,6-trifluoro-6-(heptafluoropropoxy)-](/img/structure/B14273934.png)
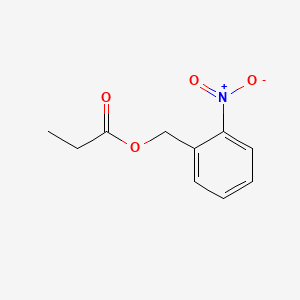
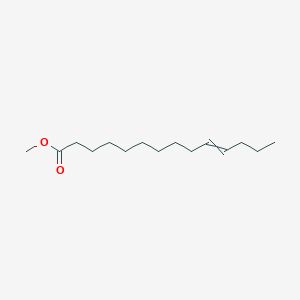
![N-Methyl-N-[(naphthalene-1-sulfonyl)oxy]benzamide](/img/structure/B14273963.png)
